Praseodymium dioxide

Dry Reforming of Methane Syngas Production Nickel Catalyst Support

Praseodymium dioxide (PrO₂, CAS 12036-05-4) is a praseodymium(IV) oxide adopting the cubic fluorite structure (space group Fm3̄m, lattice parameter a = 539.3 pm) with Pr⁴⁺ in eight-coordinate sites. Among the three room-temperature-stable praseodymium oxide phases, PrO₂ is distinguished by its formal Pr(IV) oxidation state, its high density of 6,800 kg/m³, and its metastable character—decomposing with oxygen release at 320–360 °C.

Molecular Formula O2Pr-4
Molecular Weight 172.906 g/mol
Cat. No. B13826800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium dioxide
Molecular FormulaO2Pr-4
Molecular Weight172.906 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[Pr]
InChIInChI=1S/2O.Pr/q2*-2;
InChIKeyQAZNRGOQFVWCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Dioxide (PrO₂) Procurement Guide: Fluorite-Structure Rare-Earth Oxide with Differentiated Oxygen Lability


Praseodymium dioxide (PrO₂, CAS 12036-05-4) is a praseodymium(IV) oxide adopting the cubic fluorite structure (space group Fm3̄m, lattice parameter a = 539.3 pm) with Pr⁴⁺ in eight-coordinate sites [1]. Among the three room-temperature-stable praseodymium oxide phases, PrO₂ is distinguished by its formal Pr(IV) oxidation state, its high density of 6,800 kg/m³, and its metastable character—decomposing with oxygen release at 320–360 °C [2]. These intrinsic properties establish PrO₂ as a high-oxygen-content endpoint in the PrOₓ phase system (x = 1.5–2.0), directly enabling differentiated performance in applications demanding labile lattice oxygen relative to the more stable mixed-valency Pr₆O₁₁ or the sesquioxide Pr₂O₃ [3].

Why PrO₂ Cannot Be Interchanged with Pr₆O₁₁, Pr₂O₃, or CeO₂ Without Performance Consequences


Generic substitution among praseodymium oxide phases or with ceria is unreliable because PrO₂ occupies a unique position in the PrOₓ phase diagram: it is the fully oxidized end-member with the highest formal oxygen content (O/Pr = 2.0) and exclusively Pr(IV) oxidation state, in contrast to Pr₆O₁₁ (O/Pr = 1.833, mixed Pr³⁺/Pr⁴⁺) and Pr₂O₃ (O/Pr = 1.5, exclusively Pr³⁺) [1]. This stoichiometric difference directly governs oxygen release thermodynamics—PrO₂ decomposes at 320–360 °C while Pr₆O₁₁ remains stable to >2000 °C [2]. Compared with CeO₂, the praseodymium cation's higher reduction potential and more basic character generate substantially greater oxygen vacancy populations under identical reducing conditions, a differentiation that cannot be recovered by simply increasing CeO₂ loading [3]. The following quantitative evidence map establishes where these molecular-level differences translate into measurable performance gaps.

Quantitative Differentiation Evidence: PrO₂ vs. Pr₆O₁₁, Pr₂O₃, CeO₂, and Al₂O₃


DRM Syngas Selectivity: 5%Ni/PrO₂-y Delivers Near-Ideal H₂/CO Ratio vs. 5%Ni/Al₂O₃

In a direct head-to-head catalytic comparison under identical Dry Reforming of Methane (DRM) conditions (750 °C, 4%CH₄/4%CO₂/92%He, WHSV = 120 L·h⁻¹·gcat⁻¹, 5 h on stream), the 5%Ni/PrO₂-y catalyst achieved a product H₂/CO ratio approaching the ideal value of 1.0, whereas the counterpart 5%Ni/Al₂O₃ formulation did not reach this benchmark [1]. The authors explicitly state that the PrO₂-y-supported catalyst confirms 'very high selectivity towards H₂ and CO, reaching a very close value to the ideal H₂/CO ratio of 1,' a key process metric for downstream Fischer–Tropsch and methanol synthesis [1].

Dry Reforming of Methane Syngas Production Nickel Catalyst Support

Oxygen Vacancy Generation Capacity: Pure PrO₂-y Approaches Theoretical Bevan Cluster Maximum, CeO₂ Shows Minimal Response

Across a composition series from pure CeO₂ to pure PrO₂-y, the capability to generate oxygen vacancies under H₂, He, and carbonaceous atmospheres increased monotonically with Pr content; pure PrO₂-y achieved non-stoichiometry approaching the well-established theoretical Bevan cluster maximum [1]. The Oₐds/(Oₐds + Oₗₐₜₜ) ratio from XPS O 1s deconvolution increased progressively from pure CeO₂ to pure PrO₂-y, indicating a larger population of surface oxygen species available for reaction [2]. CeO₂ exhibited the lowest reducibility at low temperatures among all compositions tested, with its characteristic bimodal H₂-TPR profile requiring higher temperatures for bulk reduction [2].

Oxygen Storage Capacity Reducibility Oxygen Vacancy Engineering

Oxygen Storage Capacity in ZrO₂ Composites: (PrO₂)ₓ-(ZrO₂)₁₋ₓ Outperforms (CeO₂)ₓ-(ZrO₂)₁₋ₓ in Both Fresh and Aged States

In a systematic comparative study of LnO₂–ZrO₂ (Ln = Ce, Pr, Tb) oxygen storage materials prepared by ultrasonic membrane diffusion, the (PrO₂)ₓ-(ZrO₂)₁₋ₓ solid solutions demonstrated superior oxygen storage capacity (OSC) compared to the (CeO₂)ₓ-(ZrO₂)₁₋ₓ system [1]. The optimal fresh composition for Pr-based materials was (PrO₂)₀.₈-(ZrO₂)₀.₂, compared with (CeO₂)₀.₆-(ZrO₂)₀.₄ for the Ce-based system—indicating that less ZrO₂ diluent is required for PrO₂ to achieve maximal OSC [1]. Critically, after thermal aging treatment, (PrO₂)ₓ-(ZrO₂)₁₋ₓ compositions (x = 0.4–0.8) all retained OSC values superior to aged (CeO₂)₀.₆-(ZrO₂)₀.₄, and compositions with x = 0.7 and 0.8 exhibited the unusual property of increasing OSC upon aging [1].

Three-Way Catalysis Oxygen Storage Materials Thermal Aging Resistance

Thermal Decomposition Onset: PrO₂ Releases Labile Oxygen at 320–360 °C vs. Pr₆O₁₁ Stability to >2,000 °C

PrO₂ begins thermal decomposition at 320–360 °C under ambient pressure, liberating gaseous oxygen and transforming to Pr₂O₃ according to 2 PrO₂ → Pr₂O₃ + O₂ [1][2]. In contrast, Pr₆O₁₁, the mixed-valency (Pr³⁺/Pr⁴⁺) phase with composition PrO₁.₈₃₃, exhibits a melting point of approximately 2,183 °C and does not undergo analogous low-temperature oxygen release [3]. This ~ 1,800 °C difference in the onset of thermally driven oxygen loss directly reflects the difference in lattice oxygen binding energy between the fully oxidized Pr(IV) end-member and the oxygen-deficient mixed-valency phase, making PrO₂ a source of chemically labile oxygen at moderate temperatures where Pr₆O₁₁ remains inert [1].

Thermal Stability Oxygen Release Phase Transformation

Physical Density as a Phase-Purity Indicator: PrO₂ Density (6.8 g/cm³) Distinguishes It from Pr₆O₁₁ (6.5 g/cm³) and Pr₂O₃ (6.0 g/cm³)

PrO₂ exhibits a measured density of 6,800 kg/m³ (6.8 g/cm³), which is significantly higher than the reported densities of Pr₆O₁₁ at 6,500 kg/m³ (6.5 g/cm³) and Pr₂O₃ at approximately 6.0 g/cm³ [1][2]. This 4.6% increase over Pr₆O₁₁ and ~13% increase over Pr₂O₃ is a direct consequence of the higher oxygen packing density in the fully stoichiometric fluorite lattice and the smaller average cation radius of Pr⁴⁺ compared with Pr³⁺ [1]. The density difference provides a straightforward, non-destructive metric for phase purity assessment in procurement quality control: a measured density below 6.7 g/cm³ indicates the presence of Pr₆O₁₁ or Pr₂O₃ contamination [1].

Quality Control Phase Identification Material Specification

Diesel Soot Combustion: Pr-Rich CeₓPr₁₋ₓO₂₋δ Enables Lower T₅₀ Conversion Temperatures via Enhanced Oxygen Lability

In a systematic study of CeₓPr₁₋ₓO₂₋δ (x = 0, 0.2, 0.3, 1.0) for diesel soot combustion, the Pr-rich compositions (Ce₀.₃Pr₀.₇O₂₋δ to PrO₂₋δ) exhibited a significant increase in total evolved O₂ during O₂-TPD and enhanced H₂-TPR reducibility compared with pure CeO₂ [1]. Under loose contact mode—the more industrially relevant condition—the 50% soot conversion temperature (T₅₀) was achieved at 511 °C for Ce₀.₃Pr₀.₇O₂ and 538 °C for Ce₀.₂Pr₀.₈O₂, representing a substantial reduction versus uncatalyzed soot combustion [1]. The enhanced performance was correlated with the population of surface/subsurface oxygen vacancies generated at low temperatures, a parameter that showed better correlation with catalytic activity than work function or direct gas-phase O₂ activation [1].

Diesel Particulate Filter Catalytic Soot Oxidation Oxygen Lability

PrO₂ Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Dry Reforming of Methane (DRM) Catalyst Support Requiring Ideal Syngas Ratio

When procuring a catalyst support for DRM where the target product is syngas with H₂/CO = 1 for direct Fischer–Tropsch feed, 5%Ni/PrO₂-y is quantitatively demonstrated to approach this ideal ratio under standard DRM conditions at 750 °C, while the conventional 5%Ni/Al₂O₃ counterpart does not reach this benchmark [1]. Selection of PrO₂-y eliminates downstream water-gas shift or reverse water-gas shift adjustment steps.

Three-Way Catalyst Oxygen Storage Component with Superior Aging Resistance

For automotive three-way catalyst formulations requiring oxygen storage materials that maintain or increase OSC after prolonged thermal aging, (PrO₂)ₓ-(ZrO₂)₁₋ₓ solid solutions (optimally x = 0.8) provide quantitatively higher OSC than the industry-standard (CeO₂)₀.₆-(ZrO₂)₀.₄ composition, with the unique property of OSC enhancement upon aging at x ≥ 0.7 [2]. This behavior directly addresses the lifetime performance requirements of next-generation emission control systems.

Low-Temperature Oxygen Delivery for Chemical Looping or Oxygen Scavenging

For processes requiring chemical oxygen release at moderate temperatures (300–400 °C), PrO₂'s decomposition onset at 320–360 °C with O₂ liberation provides accessible lattice oxygen at temperatures where Pr₆O₁₁ (stable to >2,000 °C) and Pr₂O₃ remain kinetically inert [3]. This enables energy-efficient oxygen delivery without the high-temperature reduction steps required for other praseodymium oxide phases or CeO₂-based materials.

Incoming Quality Control via Density-Based Phase Purity Verification

Given the 4.6% density difference between PrO₂ (6.8 g/cm³) and its most common contaminant Pr₆O₁₁ (6.5 g/cm³), procurement specifications can include a minimum density threshold of 6.7 g/cm³ as a rapid, non-destructive incoming inspection criterion to reject phase-contaminated material before use in catalytic or electronic fabrication [4]. This simple measurement prevents batch failure caused by unintended substitution with the more thermally stable but less oxygen-labile Pr₆O₁₁ phase.

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